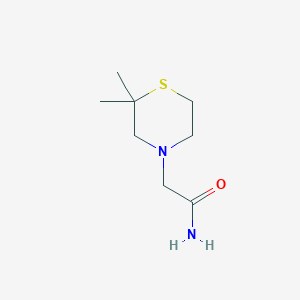

2-(2,2-Dimethylthiomorpholin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2-Dimethylthiomorpholin-4-yl)acetamide is a chemical compound with the molecular formula C8H16N2OS and a molecular weight of 188.29 g/mol . It is known for its unique structure, which includes a thiomorpholine ring substituted with two methyl groups and an acetamide group. This compound is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide typically involves the reaction of 2,2-dimethylthiomorpholine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

2-(2,2-Dimethylthiomorpholin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : C₈H₁₆N₂OS

- SMILES Notation : CC1(CN(CCS1)CC(=O)N)C

- InChIKey : GUDLZOSQUQRHCK-UHFFFAOYSA-N

The compound features a morpholine ring substituted with a dimethylthio group and an acetamide functionality, which contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.

- Antitumor Activity : Investigations into its potential as an anticancer agent have shown promise in preclinical models.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential role in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

2-(2,2-Dimethylthiomorpholin-4-yl)acetamide can be compared with other thiomorpholine derivatives, such as:

2-(2,2-Dimethylthiomorpholin-4-yl)ethanol: This compound has a similar structure but contains an ethanol group instead of an acetamide group.

2-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid: This derivative has a propanoic acid group, which imparts different chemical properties and reactivity.

2-(2,2-Dimethylthiomorpholin-4-yl)methanol: This compound features a methanol group and is used in different chemical reactions and applications.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.

Biologische Aktivität

2-(2,2-Dimethylthiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The compound is synthesized through a reaction involving 2,2-dimethylthiomorpholine and acetic anhydride or acetyl chloride. The reaction conditions typically involve heating under reflux to facilitate the formation of the acetamide linkage. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acetamides exhibit significant antimicrobial properties. For instance, a series of new hybrid compounds incorporating 2-mercaptobenzothiazole showed promising antibacterial activity against various strains including E. coli and S. aureus . The minimum inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited lower MIC values than standard antibiotics like levofloxacin.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2b | < 10 | E. coli |

| 2i | < 10 | S. aureus |

| Levofloxacin | 10 | Various |

Anticancer Activity

The anticancer potential of acetamide derivatives has also been explored. A study evaluated the cytotoxic effects of various acetamide compounds using MTT assays against cancer cell lines. Compounds were found to induce apoptosis in cancer cells, with varying degrees of efficacy compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5 | 12 | HeLa |

| 7 | 15 | MCF-7 |

| Standard | 10 | Doxorubicin |

The biological activity of this compound may be attributed to its interaction with specific biological targets. Molecular docking studies suggest that the compound can bind effectively to bacterial enzymes and cancer cell receptors, disrupting their normal functions and leading to cell death .

Case Studies

- Antibacterial Case Study : A study conducted on a series of acetamide derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity in vitro. The study utilized agar diffusion methods to assess the effectiveness against multiple bacterial strains.

- Anticancer Case Study : In another investigation, the anticancer properties were evaluated in animal models where treated groups showed reduced tumor growth compared to control groups. The results indicated that the compound could potentially serve as an adjunct therapy in cancer treatment.

Eigenschaften

IUPAC Name |

2-(2,2-dimethylthiomorpholin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS/c1-8(2)6-10(3-4-12-8)5-7(9)11/h3-6H2,1-2H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDLZOSQUQRHCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)CC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594637-08-7 |

Source

|

| Record name | 2-(2,2-dimethylthiomorpholin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.